Cas no 603-51-0 (N,N-Diphenylhydrazinecarboxamide)

N,N-Diphenylhydrazinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- Hydrazinecarboxamide,N,N-diphenyl-
- 3-amino-1,1-diphenylurea
- 4.4-Diphenylsemicarbazide
- N,N-Diphenylhydrazinecarboxamide
- 4,4-Diphenylsemicarbazid
- 4,4-Diphenylsemicarbazide
- 4,4-Diphenyl-semicarbazol
- Hydrazinecarboxamide,N,N-diphenyl
- Hydrazinecarboxamide,N-diphenyl
- N,N-diphenyl-hydrazinecarboxamide
- Semicarbazide,4,4-diphenyl
- Semicarbazide,4-diphenyl
- EINECS 210-046-5
- N,N-Diphenylhydrazinecarboxamide #
- DB-053600
- DTXSID8060531
- NSC 8717
- 603-51-0
- 3-amino-1,1-diphenyl-urea
- MFCD00007592
- Semicarbazide, 4,4-diphenyl-(8CI)
- CS-0286897
- NSC47698
- NSC8717
- DTXCID6042789
- AKOS015916518
- NS00034337
- Semicarbazide, 4,4-diphenyl-
- Semicarbazide,4-diphenyl-
- EN300-196687
- QA7TGP7XIR
- UNII-QA7TGP7XIR
- Hydrazinecarboxamide, N,N-diphenyl-
- AI3-52365
- 4,4-diphenylsemicar-bazide
- NSC-8717
- Hydrazinecarboxamide,N-diphenyl-
- SCHEMBL6889531
- NSC-47698
- NSC 47698
-
- MDL: MFCD00007592
- Inchi: InChI=1S/C13H13N3O/c14-15-13(17)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2,(H,15,17)
- InChI Key: VVVFQQJJJRFDTE-UHFFFAOYSA-N
- SMILES: NNC(N(C1=CC=CC=C1)C2=CC=CC=C2)=O
Computed Properties
- Exact Mass: 227.10600
- Monoisotopic Mass: 227.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 58.4Ų
- XLogP3: nothing
Experimental Properties
- Color/Form: Prismatic crystal, slightly alkaline
- Density: 1.1267 (rough estimate)
- Melting Point: 151-152 °C(lit.)
- Boiling Point: 368.98°C (rough estimate)
- Refractive Index: 1.5600 (estimate)
- PSA: 58.36000
- LogP: 3.49920
N,N-Diphenylhydrazinecarboxamide Security Information
- WGK Germany:3
- Safety Instruction: S24/25
- Safety Term:S24/25
N,N-Diphenylhydrazinecarboxamide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N,N-Diphenylhydrazinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB540903-1 g |
N,N-Diphenylhydrazinecarboxamide; . |
603-51-0 | 1g |
€123.60 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357567-50mg |
n,n-Diphenylhydrazinecarboxamide |
603-51-0 | 97% | 50mg |
¥405 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357567-5g |
n,n-Diphenylhydrazinecarboxamide |
603-51-0 | 97% | 5g |
¥5896 | 2023-04-13 | |
TRC | N065450-500mg |
N,N-Diphenylhydrazinecarboxamide |
603-51-0 | 500mg |
$ 290.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357567-250mg |
n,n-Diphenylhydrazinecarboxamide |
603-51-0 | 97% | 250mg |
¥993 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357567-500mg |
n,n-Diphenylhydrazinecarboxamide |
603-51-0 | 97% | 500mg |
¥1450.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357567-2.5g |
n,n-Diphenylhydrazinecarboxamide |
603-51-0 | 97% | 2.5g |
¥3547 | 2023-04-13 | |
TRC | N065450-1000mg |
N,N-Diphenylhydrazinecarboxamide |
603-51-0 | 1g |
$ 480.00 | 2022-06-03 | ||
abcr | AB540903-5 g |
N,N-Diphenylhydrazinecarboxamide; . |
603-51-0 | 5g |
€325.90 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357567-100mg |
n,n-Diphenylhydrazinecarboxamide |
603-51-0 | 97% | 100mg |
¥579 | 2023-04-13 |
N,N-Diphenylhydrazinecarboxamide Related Literature
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3. 276. The reactions of thiocarbonyl chloride. Part V. With compounds containing the –NH·NH2 groupThomas Beckett,G. Malcolm Dyson J. Chem. Soc. 1937 1358
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4. Index pages
Additional information on N,N-Diphenylhydrazinecarboxamide
Recent Advances in the Study of N,N-Diphenylhydrazinecarboxamide (CAS: 603-51-0) in Chemical and Biomedical Research
N,N-Diphenylhydrazinecarboxamide (CAS: 603-51-0) is a chemical compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and biomedical research. This compound, characterized by its unique hydrazinecarboxamide structure, has been the subject of various studies aimed at exploring its chemical properties, biological activities, and therapeutic potential. The following research briefing provides an overview of the latest findings related to this compound, highlighting its significance in the field of chemical biology and drug development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of N,N-Diphenylhydrazinecarboxamide. One notable area of research involves its role as a potential inhibitor of specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study utilized molecular docking simulations and in vitro assays to validate these findings, suggesting that N,N-Diphenylhydrazinecarboxamide could serve as a lead compound for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, N,N-Diphenylhydrazinecarboxamide has also been investigated for its potential anticancer effects. A recent preclinical study conducted by researchers at the National Cancer Institute explored the compound's ability to induce apoptosis in various cancer cell lines, including breast and lung cancer. The results, published in Cancer Research, indicated that the compound triggers apoptosis through the activation of the intrinsic mitochondrial pathway, highlighting its potential as a chemotherapeutic agent. Further studies are underway to optimize its pharmacokinetic properties and evaluate its efficacy in animal models.
The synthesis and structural modification of N,N-Diphenylhydrazinecarboxamide have also been a focal point of recent research. Advances in synthetic chemistry have enabled the development of derivatives with enhanced stability and bioavailability. For example, a 2022 study in Organic & Biomolecular Chemistry reported the successful synthesis of several N,N-Diphenylhydrazinecarboxamide analogs with improved solubility profiles, which could facilitate their use in drug formulation. These modifications are critical for overcoming the challenges associated with the compound's poor water solubility, a common limitation in drug development.
Despite these promising findings, challenges remain in the clinical translation of N,N-Diphenylhydrazinecarboxamide. Issues such as toxicity, metabolic stability, and off-target effects need to be addressed through comprehensive preclinical and clinical studies. Nevertheless, the compound's multifaceted biological activities and its potential as a scaffold for drug design make it a valuable subject of ongoing research. Future studies are expected to focus on optimizing its therapeutic index and exploring its applications in combination therapies.
In conclusion, N,N-Diphenylhydrazinecarboxamide (CAS: 603-51-0) represents a promising candidate for further investigation in the fields of chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advances in synthetic chemistry, underscore its potential as a lead compound for the development of novel therapeutics. Continued research efforts will be essential to fully realize its therapeutic potential and address the remaining challenges in its development.
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